molecular formula C12H13NO2S B4971492 2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one CAS No. 63826-35-7

2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one

Cat. No. B4971492
CAS RN: 63826-35-7
M. Wt: 235.30 g/mol
InChI Key: MMVCUDIQVWIEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.

Mechanism Of Action

The mechanism of action of 2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival.

Biochemical And Physiological Effects

Studies have shown that 2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one has several biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and may also inhibit angiogenesis (the formation of new blood vessels) in tumors. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

One advantage of using 2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one in lab experiments is its potential as a therapeutic agent for the treatment of cancer. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one. One direction is to further investigate the mechanism of action of this compound, in order to better understand its potential therapeutic applications. Another direction is to explore the use of this compound in combination with other cancer treatments, in order to enhance its efficacy. Additionally, further research is needed to determine the potential toxicity of this compound, and to identify any potential side effects.

Synthesis Methods

The synthesis of 2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one has been achieved through several methods. One method involves the reaction of 2-methyl-6,7,8,9-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid with thionyl chloride, followed by reaction with 2-amino-4-methylthiazole to form the oxazinone ring. Another method involves the reaction of 2-methyl-6,7,8,9-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid with phosphorous pentoxide, followed by reaction with 2-amino-4-methylthiazole to form the oxazinone ring.

Scientific Research Applications

2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has cytotoxic effects on cancer cells, and may be useful in the development of new cancer treatments.

properties

IUPAC Name

5-methyl-4-oxa-8-thia-6-azatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-7-13-11-10(12(14)15-7)8-5-3-2-4-6-9(8)16-11/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVCUDIQVWIEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCCC3)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701135198
Record name 6,7,8,9-Tetrahydro-2-methyl-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5,6,7,8,9-pentahydrocyclohepta[1,2-d]1,3-oxazino[4,5-b]thiophen-4-one

CAS RN

63826-35-7
Record name 6,7,8,9-Tetrahydro-2-methyl-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63826-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7,8,9-Tetrahydro-2-methyl-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.